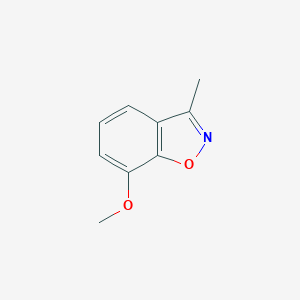

7-Methoxy-3-methyl-1,2-benzisoxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3-methyl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-7-4-3-5-8(11-2)9(7)12-10-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXLGUAJQSIWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 7 Methoxy 3 Methyl 1,2 Benzisoxazole

Intrinsic Reactivity of the 1,2-Benzisoxazole (B1199462) Ring System

The inherent strain and the nature of the heteroatoms within the isoxazole (B147169) moiety of the 1,2-benzisoxazole ring system are key to understanding its chemical transformations. Reactions often involve the cleavage of the susceptible N-O bond, leading to a variety of ring-opened and rearranged products.

Ring-Opening Reactions and Isomerizations (e.g., to 2-Hydroxybenzonitrile)

A characteristic reaction of the 1,2-benzisoxazole ring is its isomerization to a 2-hydroxybenzonitrile (B42573) derivative. This transformation is typically induced by thermal or photochemical conditions and proceeds through the cleavage of the weak N-O bond. For the parent 1,2-benzisoxazole, studies have shown that it isomerizes to o-hydroxybenzonitrile at elevated temperatures. youtube.com This process is believed to occur via a complex potential energy surface involving several intermediates and transition states. youtube.com

While specific studies on 7-Methoxy-3-methyl-1,2-benzisoxazole are not extensively documented, it is anticipated to undergo a similar isomerization to yield 2-hydroxy-3-methoxy-6-methylbenzonitrile. The reaction is facilitated by the scission of the N-O bond, which is a common feature in the chemistry of 1,2-benzisoxazoles. youtube.com

Thermal Stability and Rearrangement Pathways

Gas-phase thermal rearrangement of other bicyclic systems, such as 7-methylbicyclo[3.2.0]hept-2-ene, has been shown to yield norbornene products through a organicchemistrytutor.comlibretexts.org sigmatropic shift. nih.gov In the case of 1,2-benzisoxazoles, the initial N-O bond cleavage is the key step that initiates subsequent rearrangement cascades.

Reactivity of N-Oxide Derivatives and Ring Fission

The N-oxides of 1,2-benzisoxazoles are reactive species that can undergo various transformations. A review of the synthesis of 1,2-benzisoxazoles mentions the formation and rearrangement of their N-oxides. chim.it Reactions of 1,2-benzisoxazole 2-oxides with reagents like acetic anhydride (B1165640), halogen acids, and sodium alkoxide have been shown to proceed with the rupture of the heterocyclic ring. In contrast, nitration of these N-oxides can occur via simple substitution.

Substitution and Functionalization Reactions on the Benzisoxazole Core

The aromatic portion of the this compound molecule is susceptible to substitution reactions, with the regiochemical outcome being influenced by the existing substituents.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution. The directing effects of the substituents on the ring play a crucial role in determining the position of the incoming electrophile. The methoxy (B1213986) group (-OCH3) at the 7-position is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. youtube.comorganicchemistrytutor.comlibretexts.orgresearchgate.net This makes the positions ortho and para to the methoxy group more nucleophilic and thus more susceptible to electrophilic attack.

The isoxazole ring itself is generally considered to be an electron-withdrawing group, which would deactivate the benzene ring towards electrophilic substitution and direct incoming electrophiles to the meta position relative to the fusion points. The methyl group at the 3-position of the isoxazole ring has a minor electronic influence on the benzene ring.

Considering these factors, electrophilic substitution on this compound is expected to be directed primarily by the powerful activating effect of the methoxy group. The potential sites for substitution are the 4- and 6-positions. The 4-position is ortho to the methoxy group, and the 6-position is para to the methoxy group. The steric hindrance from the adjacent fused isoxazole ring might influence the relative yields of the ortho and para products.

A computational study on the regioselectivity of electrophilic aromatic substitution reactions of heteroaromatic systems suggests that the most likely reaction sites can be predicted by identifying the protonated regioisomers with the lowest energy. chemrxiv.org

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic substitution reactions on the 1,2-benzisoxazole core can occur at different positions depending on the reaction conditions and the nature of the leaving group.

One area of reactivity involves substitution at the 3-position of the isoxazole ring. For instance, 3-chloro-1,2-benzisoxazole (B94866) can undergo microwave-promoted nucleophilic aromatic substitution with various amines to yield a series of 3-amino-substituted 1,2-benzisoxazoles. libretexts.org This indicates that the 3-position is susceptible to nucleophilic attack, especially when a good leaving group is present.

Another possibility is nucleophilic aromatic substitution on the benzene ring. This type of reaction is generally less favorable on electron-rich aromatic rings unless activated by strongly electron-withdrawing groups. In 4,6-dinitro-benzisoxazoles, the nitro group at the C-4 position can be selectively substituted by various nucleophiles. chim.it For this compound, the presence of the electron-donating methoxy group would generally disfavor nucleophilic aromatic substitution on the benzene ring. However, specific reaction conditions or the introduction of a suitable leaving group could potentially enable such transformations.

Studies on other heterocyclic systems have shown that direct nucleophilic attack can lead to the formation of new ring systems. libretexts.org

Cycloaddition and Annulation Reactions Involving 1,2-Benzisoxazoles

The 1,2-benzisoxazole ring system can, in principle, participate in cycloaddition and annulation reactions, leading to the formation of more complex heterocyclic structures. However, specific examples involving this compound are not readily found. The reactivity of the benzisoxazole core is influenced by the substituents on both the benzene and isoxazole rings.

1,3-Dipolar Cycloaddition Mechanisms

While 1,2-benzisoxazoles are often the products of 1,3-dipolar cycloadditions (e.g., from nitrile oxides and benzynes), their role as the 1,3-dipole or dipolarophile is not a commonly reported reaction pathway. chim.itnih.govthieme-connect.com The stability of the aromatic benzisoxazole system makes it less prone to participate in such reactions compared to more reactive, non-aromatic isoxazolines.

Metal-Catalyzed Annulation Pathways and Their Mechanistic Insights

Metal-catalyzed reactions represent a more promising avenue for the functionalization of the 1,2-benzisoxazole scaffold. Although no specific examples for this compound are available, studies on related systems demonstrate the potential for such transformations. For instance, palladium-catalyzed annulation reactions have been utilized to construct fused heterocyclic systems from isoxazole derivatives. chim.it A plausible mechanism for such a reaction could involve the insertion of an alkyne and subsequent C-H activation of the isoxazole core to form a seven-membered palladacycle intermediate, which then undergoes reductive elimination. chim.it

Other Significant Chemical Transformations

Beyond cycloadditions and annulations, other chemical transformations of the 1,2-benzisoxazole ring system have been reported, primarily focusing on ring-opening or substitution reactions.

One of the notable reactions is the reductive ring scission of the N-O bond. This transformation is particularly relevant in the context of biologically active molecules containing the 1,2-benzisoxazole moiety, such as the anticonvulsant zonisamide (B549257). researchgate.net This reaction highlights the potential for the isoxazole ring to be opened under reductive conditions, leading to the formation of o-hydroxyaryl derivatives.

Furthermore, the 3-methyl group of a compound like this compound could be a site for functionalization. For example, bromination of the methyl group can occur, as seen in the synthesis of 3-(bromomethyl)-1,2-benzisoxazole (B15218) from 3-methyl-1,2-benzisoxazole. nih.gov This bromo-derivative can then undergo various nucleophilic substitution reactions to introduce different functional groups.

The reactivity of 1,2-benzisoxazole N-oxides has also been explored, showing that reactions such as nitration can occur with ring preservation, while other reactions with agents like acetic anhydride or halogen acids lead to ring rupture. rsc.orgrsc.org

It is important to reiterate that the direct experimental data for the cycloaddition and annulation reactions of this compound is currently lacking in the reviewed literature. The information presented is based on the general reactivity of the 1,2-benzisoxazole class of compounds.

Spectroscopic and Structural Elucidation of 7 Methoxy 3 Methyl 1,2 Benzisoxazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 7-Methoxy-3-methyl-1,2-benzisoxazole reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these protons are crucial for determining their relative positions on the ring. The methyl (CH₃) and methoxy (B1213986) (OCH₃) groups exhibit characteristic singlet signals in the upfield region of the spectrum. The integration of these signals provides a quantitative measure of the number of protons in each group.

Table 1: Representative ¹H NMR Data for Substituted Benzisoxazoles

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.8 | Multiplet |

| Methoxy-H (OCH₃) | ~3.9 | Singlet |

| Methyl-H (CH₃) | ~2.5 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern.

¹³C NMR spectroscopy provides valuable information about the carbon framework of this compound. The spectrum displays separate signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. Aromatic carbons resonate at lower field (higher ppm values) compared to aliphatic carbons. The quaternary carbons, such as those at the fusion of the benzene and isoxazole (B147169) rings and the carbon attached to the methoxy group, can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The chemical shift of the methoxy carbon is typically observed around 56 ppm, while the methyl carbon appears at a higher field (lower ppm value). nih.gov Unusual ¹³C NMR chemical shifts for out-of-plane methoxy groups bonded to an aromatic ring (around 62 ppm compared to the typical ~56 ppm) have been noted in some aromatic natural compounds. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=N (isoxazole) | ~160-165 |

| Aromatic C-O | ~150-155 |

| Aromatic C-H | ~110-130 |

| Aromatic Quaternary C | ~120-140 |

| Methoxy C (OCH₃) | ~56 |

| Methyl C (CH₃) | ~15-20 |

Note: These are predicted values and can differ from experimental data.

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atom within the isoxazole ring. The chemical shift of the nitrogen atom is highly sensitive to its electronic environment, making it useful for distinguishing between isomers and understanding the electronic structure of the heterocyclic ring. nih.gov For instance, in pyrazole (B372694) regioisomers, long-range ¹H-¹⁵N interactions observed in GHMBC (Gradient Heteronuclear Multiple Bond Correlation) experiments can be used to differentiate between the isomers. researchgate.net The nitrogen chemical shift can provide insights into the hybridization and bonding of the nitrogen atom. nih.govresearchgate.net

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for determining the complete molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. NOE correlations are observed between protons that are typically within 5 Å of each other. This is particularly useful for determining the relative orientation of substituents on the aromatic ring, such as the proximity of the methoxy group's protons to a specific aromatic proton. For example, in azetidin-3-ols, NOESY experiments have been used to confirm the stereochemistry by observing the correlation between specific protons. ipb.pt

Together, these 2D NMR experiments provide a comprehensive picture of the molecular structure of this compound, confirming the assignments made from 1D NMR and elucidating the spatial arrangement of the atoms. ipb.pt

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

Key vibrational modes for this compound include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups is observed just below 3000 cm⁻¹.

C=N stretching: The stretching vibration of the carbon-nitrogen double bond in the isoxazole ring is expected in the range of 1650-1550 cm⁻¹. oaji.net

C=C stretching: Aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O stretching: The C-O stretching of the methoxy group typically appears as a strong band in the 1250-1000 cm⁻¹ region.

Out-of-plane C-H bending: These vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=N (isoxazole) | Stretching | 1650 - 1550 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O (methoxy) | Stretching | 1250 - 1000 |

| Aromatic C-H | Out-of-plane bending | 900 - 675 |

Note: The exact frequencies can be influenced by the molecular environment and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The high-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. ias.ac.in The fragmentation pattern observed in the mass spectrum is a result of the cleavage of weaker bonds within the molecule upon ionization. Common fragmentation pathways for this compound may include the loss of a methyl group (CH₃), a methoxy group (OCH₃), or the cleavage of the isoxazole ring. The analysis of these fragment ions helps to confirm the presence of specific structural motifs within the molecule.

Other Spectroscopic and Diffraction Techniques

The structural and electronic properties of benzisoxazole systems, including this compound, can be further investigated using a variety of advanced spectroscopic and diffraction methods. These techniques provide detailed insights into the molecular orbitals, electron distribution, and the precise three-dimensional arrangement of atoms in the solid state.

Photoelectron imaging of deprotonated benzoxazole (B165842), for instance, has been used to determine the adiabatic electron affinity of the C2-benzoxazolyl σ radical, found to be 2.75(1) eV. This value is significantly higher than that of the simpler oxazolyl radical, indicating substantial stabilization of the benzoxazolide anion due to charge sharing between the benzene and oxazole (B20620) rings. arkat-usa.org By combining this experimental electron affinity with calculated gas-phase acidity, the C2-H bond dissociation energy of benzoxazole has been determined to be 118.9(5) kcal/mol at 298 K. arkat-usa.org This high bond dissociation energy suggests a reduced stability of the σ-benzoxazolyl radical, which has implications for the chemical reactivity and substitution patterns of benzoxazole derivatives. arkat-usa.org

For a substituted benzisoxazole like this compound, PES could similarly be employed to:

Determine the ionization energies of valence electrons.

Identify the molecular orbitals and their respective energies.

Assess the electronic effects of the methoxy and methyl substituents on the benzisoxazole core.

The data obtained from such studies would be crucial for understanding the molecule's reactivity, photophysical properties, and for benchmarking theoretical calculations.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported, analysis of closely related structures provides a clear indication of the type of information that can be obtained.

For example, the crystal structure of a related heterocyclic compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, has been determined. nih.gov The compound crystallizes in the monoclinic space group P21/n with a densely packed structure. nih.gov Key structural features include a twisted conformation between the benzimidazole (B57391) and pyrimidine (B1678525) rings, with a dihedral angle of 84.11 (3)°. nih.gov The crystal packing is dominated by face-to-face π–π stacking interactions between the aromatic systems of adjacent molecules. nih.gov

A hypothetical data table for a crystal structure of a benzisoxazole derivative, based on published data for analogues, is presented below.

Interactive Data Table: Hypothetical Crystallographic Data for a Benzisoxazole Analogue

| Parameter | Value |

| Empirical Formula | C₁₆H₁₆N₄O₃ |

| Formula Weight | 312.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234(5) |

| b (Å) | 12.4567(6) |

| c (Å) | 11.8910(5) |

| α (°) | 90 |

| β (°) | 105.123(2) |

| γ (°) | 90 |

| Volume (ų) | 1445.6(1) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.435 |

| Absorption Coefficient (mm⁻¹) | 0.105 |

| F(000) | 656 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| Reflections Collected | 8976 |

| Independent Reflections | 3345 |

| R_int | 0.034 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |

Note: The data in this table is representative of a related heterocyclic compound and is for illustrative purposes only. nih.gov

This type of data would allow for the precise determination of bond lengths, bond angles, and torsion angles in this compound, providing unequivocal proof of its molecular structure. Furthermore, analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonds and π–π stacking, which govern the solid-state properties of the material.

Correlation of Theoretical Calculations with Experimental Spectroscopic Data

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in the structural elucidation of novel compounds by providing a theoretical framework to understand and predict their spectroscopic properties. The synergy between theoretical calculations and experimental data is essential for a comprehensive analysis.

In a typical workflow, the molecular structure of a compound like this compound would first be optimized using a suitable DFT functional and basis set. This optimized geometry provides theoretical bond lengths and angles that can be directly compared with experimental values from X-ray crystallography, as was done for methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, where the DFT-optimized structure closely resembled the conformation observed in the crystal. nih.gov

Following geometry optimization, theoretical spectroscopic data can be calculated:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental spectra to aid in peak assignment.

Vibrational Spectroscopy (IR and Raman): Vibrational frequencies and intensities can be computed to assist in the interpretation of experimental IR and Raman spectra.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions, which can then be compared with the experimental UV-Vis absorption spectrum to understand the nature of the electronic excitations.

Photoelectron Spectroscopy: Theoretical calculations can determine the energies of the highest occupied molecular orbitals (HOMOs), which directly correlate with the ionization potentials measured by PES.

By comparing the calculated spectra with the experimental data, a detailed and validated understanding of the electronic and geometric structure of the molecule can be achieved. Any discrepancies between theory and experiment can point to specific molecular features or environmental effects not captured by the theoretical model, leading to a more refined analysis. For instance, the synthesis of 7-methoxy-1,2-benzisothiazole, an isomer of the target compound, has been reported, and a combined experimental and theoretical study would provide deep insights into its properties. rsc.org

Computational and Theoretical Investigations of 7 Methoxy 3 Methyl 1,2 Benzisoxazole

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools to unravel the intricate details of reaction mechanisms, providing information on transient species and energy barriers that are often difficult to probe experimentally. For the 1,2-benzisoxazole (B1199462) system, theoretical studies have shed light on its thermal and photochemical reactivity.

Transition State Characterization and Energy Profiles

A key area of investigation has been the thermal isomerization of 1,2-benzisoxazole. Quantum chemical calculations have been employed to map out the potential energy surfaces of these reactions, identifying the transition states and intermediates involved.

The chemistry of 1,2-benzisoxazoles is often initiated by the cleavage of the weak N-O bond. researchgate.net Depending on the reaction conditions and the nature of substituents on the ring, this initial step can lead to a variety of products. Theoretical studies have been instrumental in understanding the factors that control the subsequent reaction pathways. For instance, in the photochemical isomerization of 1,2-benzisoxazole to 2-cyanophenol, computational studies identified spiro-2H-azirine and ketenimine as key intermediates. researchgate.net

The thermal rearrangement of 3-benzoyl-2,1-benzisoxazole to 2-phenyl-4H-3,1-benzoxazone has also been a subject of interest, with proposed mechanistic pathways for this novel transformation being discussed in the literature. rsc.org

Below is a representative table illustrating the type of data obtained from such computational studies, detailing the calculated relative energies of intermediates and transition states in a hypothetical reaction pathway for a substituted benzisoxazole.

| Structure | Method | Relative Energy (kcal/mol) |

| Reactant | DFT/B3LYP/6-31G | 0.0 |

| Transition State 1 | DFT/B3LYP/6-31G | +35.2 |

| Intermediate 1 | DFT/B3LYP/6-31G | +12.5 |

| Transition State 2 | DFT/B3LYP/6-31G | +28.7 |

| Product | DFT/B3LYP/6-31G* | -15.0 |

This table is illustrative and does not represent data for a specific published study but is typical of the output of such computational investigations.

Solvent Effects on Reactivity and Stability using Continuum Models (PCM)

The reactivity and stability of molecules can be significantly influenced by the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. wikipedia.orgnih.govohio-state.eduresearchgate.net In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. The electrostatic interactions between the solute and the solvent are then calculated, providing insights into how the solvent can stabilize or destabilize the solute, as well as transition states and intermediates.

While specific PCM studies on 7-methoxy-3-methyl-1,2-benzisoxazole are not available, the methodology has been applied to a wide range of heterocyclic compounds to understand their behavior in different media. rsc.orgresearchgate.net For instance, DFT studies combined with PCM have been used to explore substituent effects on the stability, physicochemical properties, and chemical reactivity of various heterocyclic systems in solution. rsc.org These studies typically calculate properties such as proton affinities, ionization potentials, and dipole moments in different solvents to predict how the solvent environment modulates the electronic structure and reactivity of the molecule. rsc.orgresearchgate.net

The general formalism of PCM calculates the molecular free energy of solvation as a sum of electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org Different flavors of PCM, such as the dielectric PCM (D-PCM) and the conductor-like PCM (C-PCM), have been developed to refine the description of the solvent. wikipedia.org The choice of the model can be crucial, as some models are better suited for specific types of solute-solvent interactions. For example, for molecules where non-electrostatic effects are dominant, standard PCM may have limitations. wikipedia.org

The following table demonstrates the kind of data that can be generated from PCM calculations, showing the calculated dipole moment of a hypothetical substituted benzisoxazole in various solvents.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | 2.5 |

| Toluene | 2.4 | 3.1 |

| Acetone | 20.7 | 4.5 |

| Water | 78.4 | 5.2 |

This table is for illustrative purposes and showcases the expected trend of increasing dipole moment with increasing solvent polarity as predicted by PCM calculations.

Aromaticity Assessment and Ring Strain Analysis of the Benzisoxazole System

The concepts of aromaticity and ring strain are fundamental to understanding the stability and reactivity of cyclic and heterocyclic compounds.

Aromaticity Assessment and Ring Strain Analysis of the Benzisoxazole System

The aromaticity of the 1,2-benzisoxazole system has been a subject of theoretical investigation, particularly in comparison to its isomers, anthranil (B1196931) (2,1-benzisoxazole) and benzoxazole (B165842). uu.nl Aromaticity is a multidimensional concept, and various computational descriptors are used to quantify it, including magnetic criteria like Nucleus-Independent Chemical Shift (NICS) and geometric criteria like the Harmonic Oscillator Model of Aromaticity (HOMA). nih.govresearchgate.net

A study employing direct computation of the π-current density revealed different patterns of current flow for these isomers. uu.nl 1,2-benzisoxazole and benzoxazole were found to sustain strong benzene-like currents in the six-membered ring and a bifurcated flow in the five-membered ring. This suggests they can be viewed as annulated benzenes. uu.nl In contrast, anthranil, which is thermodynamically less stable, exhibits a naphthalene-like perimeter circulation. uu.nl While ring current analysis did not sharply distinguish between 1,2-benzisoxazole and benzoxazole, their difference in thermodynamic stability was found to be similar to that between isoxazole (B147169) and oxazole (B20620), suggesting an aromaticity order of anthranil < 1,2-benzisoxazole ≈ benzoxazole. uu.nl

Ring strain energy (RSE) is another critical factor influencing molecular stability and reactivity. chemrxiv.orgosti.govmdpi.comnih.gov It arises from deviations from ideal bond angles, bond lengths, and dihedral angles. While specific RSE values for this compound are not documented, computational methods can be used to calculate these energies. Generally, the RSE decreases as the ring size increases, with a significant drop from four- to five-membered rings. osti.gov For heterocyclic systems, the nature of the heteroatom can also influence ring strain. For instance, replacing a CH₂ group with a larger atom like sulfur or phosphorus can reduce angle strain and lower the RSE. osti.gov The introduction of unsaturation generally increases ring strain due to the enforcement of more acute bond angles. osti.gov

The table below provides a comparative overview of calculated aromaticity indices for the 1,2-benzisoxazole ring system and related isomers from the literature, illustrating the insights gained from such computational assessments.

| Compound | Aromaticity Index | Benzene (B151609) Ring | Isoxazole/Oxazole Ring |

| 1,2-Benzisoxazole | NICS(1) (ppm) | -9.5 | -3.0 |

| Benzoxazole | NICS(1) (ppm) | -9.8 | -2.5 |

| Anthranil | NICS(1) (ppm) | -7.0 | -11.5 |

This table is a simplified representation of data that can be found in or derived from computational studies on the aromaticity of these compounds. The NICS(1) values are indicative of the magnetic shielding at the center of the rings, with more negative values suggesting a higher degree of aromaticity.

Mechanistic Investigations of Biological Activities of 7 Methoxy 3 Methyl 1,2 Benzisoxazole Derivatives

Molecular Interactions with Biological Targets

The biological activity of 7-Methoxy-3-methyl-1,2-benzisoxazole derivatives is initiated at the molecular level through specific interactions with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating their mechanism of action.

Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Bacterial Enzymes, DPP-IV)

Derivatives of 1,2-benzisoxazole (B1199462) have demonstrated significant potential as enzyme inhibitors. For instance, certain 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have been synthesized and shown to possess marked anticonvulsant activity, indicating interaction with neurological enzyme systems. nih.gov While the specific inhibition of acetylcholinesterase by this compound itself is not detailed in the provided information, related heterocyclic compounds have been investigated as cholinesterase inhibitors, which are crucial in managing conditions like Alzheimer's disease. nih.gov

In the context of cancer, derivatives of a related compound, 4-methyl-1,2,3-benzoxathiazine-2,2-dioxide, have been shown to be potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are overexpressed in various solid tumors. nih.gov These inhibitors generally exhibit low to no inhibition of the off-target cytosolic isoforms hCA I and II, highlighting their selectivity. nih.gov The inhibition of these tumor-associated enzymes is a key strategy in developing novel cancer therapies. nih.gov

Receptor Binding Studies and Affinities (e.g., Serotonergic and Dopaminergic Receptors)

The interaction of 1,2-benzisoxazole derivatives with monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters like serotonin (B10506) and dopamine, has been a subject of study. nih.gov While the provided information focuses on the 2,1-benzisoxazole isomer, it highlights that 1,2-benzisoxazole derivatives, such as zonisamide (B549257), are known MAO inhibitors. nih.gov Zonisamide acts as a competitive inhibitor of human MAO-B. nih.gov The study of 2,1-benzisoxazole derivatives revealed that specific substitutions on the benzisoxazole ring and attached moieties lead to potent and selective inhibition of MAO-B. nih.gov For example, compound 7a (structure not fully specified in the provided text) was found to be a highly potent MAO-B inhibitor with an IC50 value of 0.017 µM. nih.gov Molecular docking studies suggest that these inhibitors bind within the entrance cavity of the enzyme, stabilized by van der Waals interactions. nih.gov

Cellular Level Modulations

The molecular interactions of this compound derivatives translate into significant modulations at the cellular level, primarily affecting processes like apoptosis, cell proliferation, and migration.

Mechanisms of Apoptosis Induction in Cellular Systems

Several studies have highlighted the pro-apoptotic effects of benzisoxazole and related heterocyclic derivatives in cancer cells. For instance, certain benzoxazole (B165842) and thiazole (B1198619) based derivatives have been shown to induce apoptosis by upregulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic (mitochondrial) pathway of apoptosis. nih.gov The induction of apoptosis is further confirmed by the increased expression of caspase-3, a key executioner caspase. nih.gov

Similarly, a resveratrol (B1683913) derivative, SM-3 , which incorporates methyl and methoxy (B1213986) functional groups, induces autophagic cell death by targeting the mTOR protein. nih.gov Inhibition of the mTOR pathway is a promising strategy in cancer therapy as it can trigger apoptosis. nih.gov Furthermore, some 7-propanamide benzoxaborole derivatives have been shown to induce apoptosis in ovarian cancer cells. nih.gov Another study on a synthetic analogue, 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole (B57391) , demonstrated the upregulation of p53 and Bax in both pancreatic (PaCa-2) and melanoma (A375) cancer cell lines, suggesting the induction of apoptosis. tums.ac.ir The activation of caspase-3/7 was observed in PaCa-2 cells, indicating a caspase-dependent cell death mechanism. tums.ac.ir

Inhibition of Cell Proliferation and Migration Pathways

Derivatives of this compound and related compounds have demonstrated significant anti-proliferative and anti-migratory activities. For example, benzoxazole and thiazole derivatives have shown anti-proliferative activity against a panel of 60 human cancer cell lines, with notable effects on the HCT-116 colon cancer cell line. nih.gov The resveratrol derivative SM-3 effectively suppressed the formation of cancer spheroids and organoids in lung cancer cells by targeting the upstream mTOR/pAkt pathway, which is a key regulator of cell growth and proliferation. nih.gov

The synthetic compound 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole exhibited antiproliferative activity against both pancreatic and melanoma cancer cell lines. tums.ac.ir Furthermore, this compound was shown to decrease cell migration in both cell lines in a wound-healing assay, indicating its potential to inhibit metastasis. tums.ac.ir Isosteviol-based 1,3-aminoalcohol derivatives have also been investigated for their antiproliferative activity against several human tumor cell lines, including A2780 (ovarian), HeLa (cervical), MCF-7 (breast), and MDA-MB-231 (breast). nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For 1,2-benzisoxazole derivatives and related structures, several SAR insights have been established.

In the case of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives with anticonvulsant activity, the introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase both activity and neurotoxicity. nih.gov Conversely, substitution on the sulfamoyl group led to decreased activity. nih.gov

For the 2,1-benzisoxazole derivatives acting as MAO-B inhibitors, SAR studies revealed that a p-benzonitrile substitution on the isoxazole (B147169) ring and chloro substitutions at the C5 and C7 positions of the fused phenyl ring are favorable for potent inhibition. nih.gov

In the context of antiproliferative isosteviol-based 1,3-aminoalcohols, SAR studies indicated that an N-benzyl or (1H-imidazol-1-yl)-propyl substitution on the aminoalcohol function, along with a benzyl (B1604629) ester moiety, appeared to be essential for reliable antiproliferative activity. nih.gov

A study on 1,2,3-triazole linked indolin-2-one derivatives as potential anticancer agents revealed that most of the synthesized compounds were cytotoxic in the low micromolar range. unibo.it The most active compound, 7c , was found to induce caspase-dependent apoptosis by activating both intrinsic and extrinsic pathways. unibo.it

The table below summarizes the inhibitory concentrations (IC50) of selected compounds mentioned in the text.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| 7a (2,1-benzisoxazole derivative) | MAO-B | 0.017 | nih.gov |

| 7b (2,1-benzisoxazole derivative) | MAO-B | 0.098 | nih.gov |

| 3l (2,1-benzisoxazole derivative) | MAO-A | 5.35 | nih.gov |

| 5 (2,1-benzisoxazole derivative) | MAO-A | 3.29 | nih.gov |

| Zonisamide | MAO-B | Ki = 3.1 | nih.gov |

| Compound 103 (7-propanamide benzoxaborole) | Ovarian Cancer Cells | 0.033 | nih.gov |

| Compound 115 (7-propanamide benzoxaborole) | Ovarian Cancer Cells | 0.021 | nih.gov |

| p-nitrophenyl-substituted thiourea (B124793) derivative of isosteviol | HCT-116 cells | 1.45 | nih.gov |

| p-nitrophenyl-substituted thiourea derivative of isosteviol | HGC-27 cells | 2.35 | nih.gov |

| p-nitrophenyl-substituted thiourea derivative of isosteviol | JEKO-1 cells | 3.54 | nih.gov |

Systematic Analysis of Substituent Effects on Biological Response

The biological activities of this compound and its derivatives are significantly influenced by the nature and position of substituents on the benzisoxazole core. Systematic analysis of these substituent effects is crucial for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective compounds.

The introduction of different functional groups at various positions of the benzisoxazole ring can modulate pharmacokinetic and pharmacodynamic properties. For instance, in a study on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, it was observed that the introduction of a halogen atom at the 5-position of the benzisoxazole ring led to increased anticonvulsant activity. nih.gov Conversely, the substitution of a sulfamoyl group resulted in decreased activity. nih.gov

The electronic effects of substituents play a critical role in the biological response of these compounds. A comparative study of phenyl azopyrazole photoswitches highlighted the importance of electronic effects in their behavior, suggesting that a deeper understanding of these effects can enable their straightforward development for specific applications. beilstein-archives.org

The lipophilicity and steric hindrance of substituents also impact the biological activity of this compound derivatives. In a study on N-benzimidazole-derived carboxamides, some derivatives showed weak to moderate antiproliferative activity, which was attributed to their low water solubility due to pronounced lipophilicity or steric hindrance. nih.gov

The following table summarizes the effects of different substituents on the biological activity of 1,2-benzisoxazole derivatives based on available research:

| Substituent | Position | Effect on Biological Activity | Reference |

| Halogen | 5 | Increased anticonvulsant activity | nih.gov |

| Sulfamoyl group | 3 | Decreased anticonvulsant activity | nih.gov |

Rational Design Principles for Modulating Bioactivity Based on Structural Features

The rational design of this compound derivatives with modulated bioactivity relies on a thorough understanding of their structural features and how they interact with biological targets. nih.gov Key principles in this design process include targeting specific enzymes or receptors, optimizing pharmacokinetic properties, and minimizing off-target effects.

One approach to rational design is to target specific enzymes involved in disease pathogenesis. For example, some benzimidazole derivatives have been designed to target myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. researchgate.net By designing compounds that specifically inhibit MPO, it is possible to develop anti-inflammatory drugs with a targeted mechanism of action.

Another important principle is the optimization of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The introduction of specific functional groups can improve the water solubility, bioavailability, and metabolic stability of this compound derivatives. For instance, the synthesis of 5,7-O-diacetylchrysin (5,7-O-DA) from chrysin (B1683763) significantly increased its water solubility and its ability to inhibit advanced glycation end product (AGE) formation. mdpi.com

The following table outlines some rational design principles for modulating the bioactivity of 1,2-benzisoxazole derivatives:

| Design Principle | Structural Feature | Desired Outcome | Reference |

| Target-specific inhibition | Functional groups that interact with the active site of a target enzyme | Increased potency and selectivity | researchgate.net |

| Improved pharmacokinetics | Introduction of polar groups to increase water solubility | Enhanced bioavailability | mdpi.com |

| Reduced off-target effects | Modification of substituents to minimize interactions with unintended targets | Improved safety profile | nih.gov |

Underlying Mechanisms of Antimicrobial Action

The antimicrobial action of this compound and its derivatives is attributed to several underlying mechanisms, primarily involving the disruption of microbial cell integrity and the inhibition of essential cellular processes.

One of the primary mechanisms of antimicrobial action is the disruption of the cell membrane. Phenolic compounds, which share structural similarities with some benzisoxazole derivatives, are known to alter the membrane potential of bacteria, leading to cell lysis. frontiersin.org For example, 7-methoxycoumarin (B196161) has been shown to cause ruffles and disruption to the cell membrane of Ralstonia solanacearum. frontiersin.org

Another mechanism of antimicrobial action is the inhibition of biofilm formation. Biofilms are communities of microorganisms that are attached to a surface and are encased in a self-produced matrix of extracellular polymeric substances. 7-methoxycoumarin has been shown to significantly reduce biofilm formation in R. solanacearum. frontiersin.org

Furthermore, some benzisoxazole derivatives may exert their antimicrobial effects by inhibiting essential enzymes or interfering with metabolic pathways in bacteria. nih.gov For instance, some antimicrobial agents inhibit cell wall synthesis, protein synthesis, or nucleic acid synthesis. nih.gov

The following table summarizes the known mechanisms of antimicrobial action for compounds structurally related to this compound:

| Mechanism of Action | Description | Example Compound | Reference |

| Cell membrane disruption | Alteration of membrane potential, leading to cell lysis | 7-methoxycoumarin | frontiersin.org |

| Inhibition of biofilm formation | Reduction in the ability of bacteria to form biofilms | 7-methoxycoumarin | frontiersin.org |

| Inhibition of essential enzymes | Interference with vital cellular processes | Various antimicrobial agents | nih.gov |

Molecular Basis of Anti-inflammatory and Anti-glycation Activities

The anti-inflammatory and anti-glycation activities of this compound and its derivatives are rooted in their ability to modulate key molecular pathways involved in inflammation and the formation of advanced glycation end products (AGEs).

The anti-inflammatory activity of these compounds is often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX). researchgate.net COX enzymes are responsible for the production of prostaglandins (B1171923), which are key mediators of inflammation. researchgate.net By inhibiting COX, benzisoxazole derivatives can reduce the production of prostaglandins and thereby alleviate inflammation.

The anti-glycation activity of these compounds is based on their ability to interfere with the non-enzymatic reaction between reducing sugars and proteins, which leads to the formation of AGEs. nih.gov AGEs are implicated in the pathogenesis of various diseases, including diabetes and its complications. nih.gov Some benzimidazole derivatives have been shown to be potent inhibitors of AGE formation, with some compounds exhibiting greater activity than the standard drug rutin. jksus.org

The molecular basis of anti-glycation activity can involve several mechanisms, including the trapping of reactive carbonyl species such as methylglyoxal (B44143) (MGO), a major precursor of AGEs. mdpi.com By trapping MGO, these compounds can prevent it from reacting with proteins and forming AGEs. mdpi.com

The following table highlights the molecular basis of the anti-inflammatory and anti-glycation activities of compounds with similar structures to this compound:

| Biological Activity | Molecular Basis | Key Molecular Target | Reference |

| Anti-inflammatory | Inhibition of prostaglandin (B15479496) synthesis | Cyclooxygenase (COX) enzymes | researchgate.net |

| Anti-glycation | Inhibition of AGE formation | Reactive carbonyl species (e.g., methylglyoxal) | mdpi.comjksus.org |

Applications of 7 Methoxy 3 Methyl 1,2 Benzisoxazole in Advanced Chemical Synthesis

Derivatization for the Development of New Functional Materials

The development of new functional materials often relies on the strategic modification of core molecular structures to impart desired physical, chemical, or electronic properties. In principle, the 7-Methoxy-3-methyl-1,2-benzisoxazole scaffold could be derivatized to explore potential applications in material science. For example, the introduction of polymerizable groups or moieties with specific optical or electronic properties could lead to the creation of novel materials.

However, a comprehensive search of the scientific literature and patent databases does not yield any specific studies or reports on the derivatization of this compound for the development of new functional materials. Research in this area appears to be either non-existent or not publicly disclosed.

Contribution to Catalyst and Ligand Design in Organic Reactions

The design of catalysts and ligands is a cornerstone of modern organic synthesis, enabling efficient and selective chemical transformations. Heterocyclic compounds are frequently employed as scaffolds for the development of new ligands for metal-catalyzed reactions. The nitrogen and oxygen atoms within the 1,2-benzisoxazole (B1199462) ring of this compound could potentially coordinate with metal centers, suggesting a theoretical basis for its use in ligand design.

Nevertheless, there is no available scientific literature that describes the application of this compound in the design of catalysts or ligands for organic reactions. The potential of this specific compound in the field of catalysis remains unexplored and undocumented in peer-reviewed research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.